4-Bromo-2-fluoro-1-vinylbenzene
Description
4-Bromo-2-fluoro-1-vinylbenzene (CAS RN: 627463-17-6) is a halogenated aromatic compound featuring a bromine atom at the 4-position, a fluorine atom at the 2-position, and a vinyl group (-CH=CH₂) at the 1-position of the benzene ring. Its molecular formula is C₈H₅BrF, with a molecular weight of 215.03 g/mol. The compound is characterized by its distinct electronic and steric properties, owing to the electron-withdrawing effects of bromine and fluorine, combined with the π-electron-rich vinyl group. This structure renders it highly reactive in cross-coupling reactions, such as the Heck reaction, where the vinyl group participates in catalytic cycles to form carbon-carbon bonds . The compound is typically available at 95% purity and is utilized in pharmaceutical and materials science research as a versatile synthetic intermediate .
Properties
IUPAC Name |
4-bromo-1-ethenyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQHQCPWHTKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586562 | |
| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-17-6 | |
| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluoro-1-vinylbenzene can be synthesized through a multi-step process involving the reaction of vinyl magnesium chloride with 4-bromo-2-fluoro-1-iodobenzene. The reaction is typically carried out in the presence of zinc chloride, bis-triphenylphosphine-palladium (II) chloride, and triphenylphosphine in tetrahydrofuran (THF) at temperatures ranging from -5°C to 20°C . The reaction mixture is stirred for 4-6 hours until completion, as confirmed by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction mixture is quenched into a pre-cooled mixture of pentane, water, and concentrated hydrochloric acid. The organic layer is then separated, washed with water, and concentrated under reduced pressure. The crude product is purified by vacuum distillation at 0.1-0.2 mm Hg, yielding a light yellow liquid with a boiling point of 45-50°C .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-1-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine cation and other electrophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: The major products are substituted benzene derivatives.
Oxidation and Reduction: The major products depend on the specific reagents and conditions used but can include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
4-Bromo-2-fluoro-1-vinylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-1-vinylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions, leading to the formation of substituted benzene derivatives .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The reactivity and applications of halogenated benzene derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 4-bromo-2-fluoro-1-vinylbenzene with structurally related compounds:
Reactivity in Cross-Coupling Reactions
- Vinyl Group Advantage : The vinyl group in this compound enables participation in Heck reactions, forming styrene derivatives or conjugated polymers. In contrast, compounds like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene (with a nitro group) or 1-bromo-2-chloro-4-fluorobenzene (with multiple halogens) are less suitable for such reactions due to electron-withdrawing effects or steric bulk .
- Electronic Effects : The trifluoromethoxy group in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene strongly deactivates the aromatic ring, making it less reactive in nucleophilic substitutions compared to the vinyl-substituted analog .
Electronic and Steric Considerations
- Electron-Donating vs. Withdrawing Groups : Compounds like 3-bromo-4-fluorotoluene (methyl group) exhibit enhanced electron density on the ring, favoring electrophilic substitution. In contrast, the vinyl group in this compound provides π-electron density for metal-catalyzed couplings .
- Steric Hindrance : Bulky substituents, such as the thioether in 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene, reduce accessibility to the reactive site, limiting catalytic efficiency .
Biological Activity
4-Bromo-2-fluoro-1-vinylbenzene is a compound of increasing interest in various fields of research, particularly in medicinal chemistry and materials science. This article delves into its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHBrF
- Molecular Weight : 203.03 g/mol
- CAS Number : 627463-17-6
This compound features a vinyl group attached to a benzene ring, with bromine and fluorine substituents that influence its reactivity and biological activity.
Antiviral Activity
Recent studies have highlighted the potential of this compound derivatives in antiviral applications, particularly against SARS-CoV-2. Research indicates that certain derivatives exhibit significant inhibitory effects on viral proteases, which are crucial for viral replication. For instance, molecular docking studies suggest that these compounds can effectively bind to the main protease of the virus, potentially leading to new antiviral therapies .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to apoptosis in cancer cells. This effect has been observed in melanoma models, where the compound exhibited notable anti-metastatic properties .
Study 1: Antiviral Efficacy Against SARS-CoV-2
A study conducted on the inhibitory effects of various vinylbenzene derivatives found that this compound showed promising results in inhibiting the main protease of SARS-CoV-2. The docking analysis revealed strong interactions between the compound and the protease, suggesting its potential as a lead compound for further drug development .
Study 2: Cytotoxicity in Melanoma Cells
In a separate investigation focusing on melanoma cells (B16F10-Nex2), it was found that treatment with this compound resulted in significant cytotoxic effects. The study utilized flow cytometry to analyze apoptotic markers and demonstrated that the compound induced apoptosis through mitochondrial pathways, characterized by decreased mitochondrial membrane potential and activation of caspases .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
